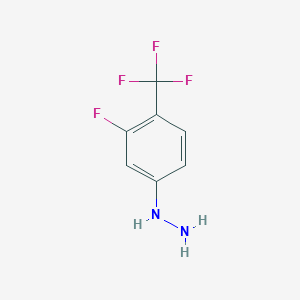

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles

3-Trifluoromethyl-1,2,4-triazoles: are valuable in pharmaceuticals due to their broad-spectrum activity. The compound can be used in a metal-free synthesis process as a starting material to construct these triazoles . This method is efficient, scalable, and provides a straightforward route to biologically important triazole scaffolds.

Reduction and Functionalization of Graphene Oxide

Graphene oxide can be reduced and functionalized in a single step using (3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine as a phenylhydrazine-based reductant containing fluorine atoms . This application is significant in the development of advanced materials and nanotechnology.

Synthesis of 2-Iodo-9-Trifluoromethyl-Paullone

This compound may be utilized for synthesizing 2-iodo-9-trifluoromethyl-paullone , which is a potential candidate for drug development . The synthesis process highlights the versatility of this compound in medicinal chemistry.

Pharmaceutical Intermediates

As an important raw material, This compound serves as an intermediate in the synthesis of various pharmaceuticals . Its role is crucial in the development of new drugs and treatments.

Agrochemical Synthesis

The compound is also used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides . This application is essential for improving agricultural productivity and managing pests.

Dyestuff Manufacturing

In the field of dyestuff manufacturing, This compound is used as an intermediate. It plays a part in creating dyes and pigments for various industrial applications .

Mecanismo De Acción

Target of Action

It’s known that this compound participates as a phenylhydrazine-based reductant .

Mode of Action

(3-Fluoro-4-(trifluoromethyl)phenyl)hydrazine interacts with its targets through a reduction process. It contains fluorine atoms, which are involved in the one-step reduction and functionalization of graphene oxide .

Result of Action

Its role in the reduction and functionalization of graphene oxide suggests it may have applications in materials science .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of fluorine atoms in the compound can impact its chemical reactivity, physico-chemical behavior, and biological activity .

Propiedades

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGXAVLWZXNOPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)

![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)

![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2904475.png)

![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)